molecular formula C22H24N2O4S2 B2601256 Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate CAS No. 946268-94-6

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate

Cat. No.: B2601256
CAS No.: 946268-94-6
M. Wt: 444.56
InChI Key: OYHDYXURWNPKKQ-UHFFFAOYSA-N
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Description

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is a complex organic compound that belongs to the class of thiophene derivatives. This compound is characterized by its unique structure, which includes a thiophene ring substituted with various functional groups, making it a subject of interest in various fields of scientific research, including medicinal chemistry, organic synthesis, and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Thiophene Core: The thiophene ring can be synthesized via the Gewald reaction, which involves the condensation of a ketone, a cyanoacetate, and elemental sulfur.

    Introduction of the Sulfamoyl Group: The sulfamoyl group can be introduced through a sulfonation reaction, where the thiophene derivative is treated with chlorosulfonic acid, followed by reaction with dimethylamine.

    Esterification: The carboxyl group on the thiophene ring is esterified using ethanol in the presence of an acid catalyst to form the ethyl ester.

    Substitution Reactions:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The nitro groups, if present, can be reduced to amines using reducing agents such as palladium on carbon (Pd/C) and hydrogen gas.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, halogenation, and sulfonation.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Palladium on carbon (Pd/C), hydrogen gas.

    Substitution: Nitric acid for nitration, bromine for bromination, chlorosulfonic acid for sulfonation.

Major Products

    Oxidation: Sulfoxides, sulfones.

    Reduction: Amines.

    Substitution: Nitro derivatives, halogenated compounds, sulfonated derivatives.

Scientific Research Applications

Chemistry

In chemistry, Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various modifications, making it valuable in the development of new organic compounds.

Biology and Medicine

In biology and medicine, this compound has potential applications as a pharmaceutical intermediate. Its structural features suggest it could be used in the design of drugs targeting specific biological pathways, particularly those involving sulfamoyl and thiophene groups.

Industry

In the industrial sector, this compound can be used in the development of advanced materials, such as organic semiconductors and conductive polymers, due to its electronic properties.

Mechanism of Action

The mechanism of action of Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is largely dependent on its interaction with biological targets. The sulfamoyl group can form hydrogen bonds with biological molecules, while the thiophene ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-phenylthiophene-2-carboxylate: Similar structure but lacks the 4-methyl group on the phenyl ring.

    Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-chlorophenyl)thiophene-2-carboxylate: Similar structure but has a chlorine atom instead of a methyl group.

Uniqueness

Ethyl 3-{[4-(dimethylamino)phenyl]sulfamoyl}-4-(4-methylphenyl)thiophene-2-carboxylate is unique due to the presence of both the dimethylamino and methyl groups, which can influence its electronic properties and reactivity. This makes it a versatile compound for various applications in scientific research and industry.

Properties

IUPAC Name

ethyl 3-[[4-(dimethylamino)phenyl]sulfamoyl]-4-(4-methylphenyl)thiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O4S2/c1-5-28-22(25)20-21(19(14-29-20)16-8-6-15(2)7-9-16)30(26,27)23-17-10-12-18(13-11-17)24(3)4/h6-14,23H,5H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OYHDYXURWNPKKQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C(=CS1)C2=CC=C(C=C2)C)S(=O)(=O)NC3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

444.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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